molecular formula C26H28N4O B2597594 4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477236-33-2

4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2597594
CAS RN: 477236-33-2
M. Wt: 412.537
InChI Key: IUXVSJBKGZUBPX-UHFFFAOYSA-N
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Description

The compound “4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidine derivatives have been studied for their potential therapeutic applications, particularly in the field of cancer research .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature . For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were synthesized as potential anti-PI3K agents . The synthesis involved the use of substituted aldehydes, HCl, and DMF under reflux conditions .


Molecular Structure Analysis

The molecular structure of “4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” likely includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms . This core is likely substituted with various functional groups, including a 3,5-dimethylpiperidin-1-yl group, a 4-methoxyphenyl group, and a phenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar pyrimidine derivatives typically involve the formation of a pyrimidine ring, followed by various substitution reactions to introduce different functional groups . For example, the synthesis of morpholine-based thieno[2,3-d]pyrimidine derivatives involved the use of POCl3 under reflux conditions .

Scientific Research Applications

Antifungal Activity

Pyrrolopyrimidine derivatives have been investigated for their potential as antifungal agents. For example, certain pyrimidine derivatives containing heterocyclic compounds have demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest that pyrrolopyrimidine derivatives, by extension, could potentially be developed into useful antifungal agents (Jafar et al., 2017).

Anti-Inflammatory Activity

Research on pyrrolo[2,3-d]pyrimidine derivatives has also indicated significant anti-inflammatory activities. Some synthesized compounds within this class showed promising results in in vivo evaluations, highlighting the potential of pyrrolopyrimidine derivatives in developing new anti-inflammatory medications (Mohamed et al., 2013).

Pharmacological Relevance

Pyrrolopyrimidine derivatives have been synthesized and studied for their pharmacological relevance, particularly in the context of molecular recognition processes that involve hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals. This underlines the potential of such compounds in medicinal chemistry and drug design, with specific functionalities likely influencing their interaction with biological targets (Rajam et al., 2017).

Structural and Electronic Properties

The study of pyrimidine and pyrrolopyrimidine derivatives often involves exploring their structural and electronic properties, which are crucial for their potential applications in various fields, including materials science and pharmacology. For instance, research into the synthesis, structure, and biological activities of novel compounds containing pyrimidinylthio groups can provide insights into their reactivity and possible applications (Xu et al., 2010).

Mechanism of Action

While the exact mechanism of action of “4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is not specified in the available literature, similar pyrimidine derivatives have been studied for their potential anti-cancer effects . These compounds are thought to act as inhibitors of PI3K, a lipid kinase involved in cancer progression .

Future Directions

The study of pyrimidine derivatives, including “4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine”, is a promising area of research, particularly in the field of cancer therapeutics . Future research could focus on further optimizing the synthesis of these compounds, studying their mechanism of action in more detail, and evaluating their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-18-13-19(2)15-29(14-18)25-24-23(20-7-5-4-6-8-20)16-30(26(24)28-17-27-25)21-9-11-22(31-3)12-10-21/h4-12,16-19H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXVSJBKGZUBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

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